molecular formula C12H10N2O4S B10895684 3,4,5-trihydroxy-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide

3,4,5-trihydroxy-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide

Cat. No.: B10895684
M. Wt: 278.29 g/mol
InChI Key: CCJXNESKXFEVSM-WLRTZDKTSA-N
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Description

3,4,5-TRIHYDROXY-N’~1~-[(E)-1-(3-THIENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzohydrazide core with three hydroxyl groups and a thienylmethylidene substituent, which contribute to its distinctive properties.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

3,4,5-trihydroxy-N-[(E)-thiophen-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H10N2O4S/c15-9-3-8(4-10(16)11(9)17)12(18)14-13-5-7-1-2-19-6-7/h1-6,15-17H,(H,14,18)/b13-5+

InChI Key

CCJXNESKXFEVSM-WLRTZDKTSA-N

Isomeric SMILES

C1=CSC=C1/C=N/NC(=O)C2=CC(=C(C(=C2)O)O)O

Canonical SMILES

C1=CSC=C1C=NNC(=O)C2=CC(=C(C(=C2)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIHYDROXY-N’~1~-[(E)-1-(3-THIENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 3,4,5-trihydroxybenzoic acid hydrazide and 3-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIHYDROXY-N’~1~-[(E)-1-(3-THIENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azomethine group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4,5-TRIHYDROXY-N’~1~-[(E)-1-(3-THIENYL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-TRIHYDROXY-N’~1~-[(E)-1-(3-THIENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, while the azomethine group can interact with nucleophiles. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trihydroxybenzoic acid (Gallic acid): Shares the trihydroxybenzene core but lacks the azomethine and thienylmethylidene groups.

    3,4,5-Trihydroxy-N’-(1-methyl-4-piperidinylidene)benzohydrazide: Similar structure but with a different substituent on the azomethine group.

Uniqueness

3,4,5-TRIHYDROXY-N’~1~-[(E)-1-(3-THIENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of hydroxyl groups and the thienylmethylidene substituent, which confer distinct chemical and biological properties not found in its analogs .

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